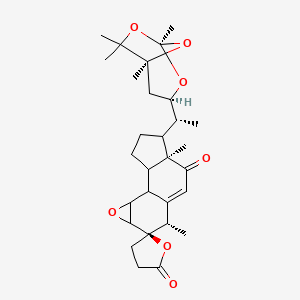

Petuniolide A 12-ketone

Description

General Overview of Complex Natural Products in Chemical Sciences

Natural products are chemical compounds produced by living organisms, found in nature. uzh.ch In the field of organic chemistry, this term is typically restricted to organic compounds isolated from natural sources, which are the products of primary or secondary metabolism. uzh.ch These compounds, derived from a vast array of organisms including plants, fungi, and microorganisms, represent an immense chemical diversity and structural complexity that continues to fascinate and challenge chemists. sci-hub.seencyclopedia.pub This structural sophistication holds significant importance for scientific inquiry, offering profound insights into underlying chemical principles. sci-hub.se

Complex natural products are intricately designed organic compounds originating from complex biochemical pathways, often characterized by a large molecular mass. sci-hub.se They are essential components for the advancement of modern science and technology. sci-hub.se Historically, natural products have been a cornerstone of medicine, with compounds like penicillin and the anticancer drug paclitaxel (B517696) being prime examples. encyclopedia.pub Their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, make them highly sought-after for drug discovery and development. encyclopedia.pub The synthesis of these complex molecules not only confirms their structures but also provides opportunities for structural modification to optimize their properties, highlighting the impact of chemical synthesis in generating and diversifying bioactive compounds. frontiersin.org Beyond medicine, natural products are integral to the development of bioinspired materials and contribute to our understanding of global biodiversity. sci-hub.se

Role of Polyketides and Structurally Related Natural Products in Chemical Biology Research

Polyketides are a large and structurally diverse family of natural products produced by bacteria, fungi, and plants. wiley.comuzh.ch Their biosynthesis is analogous to that of fatty acids, involving iterative decarboxylative condensations of simple acyl-CoA units. wiley.comuzh.ch This process, orchestrated by enzymes known as polyketide synthases (PKSs), can generate a remarkable variety of chemical structures, including linear, cyclic, and aromatic compounds. nih.gov

The significant bioactivity of polyketides stems from their complex structures, which feature high functional group density and rich stereochemistry. rsc.org These structural features allow them to bind to biological targets with high affinity and specificity. rsc.org Consequently, polyketides exhibit a wide range of biological functions and have been developed into important pharmaceuticals, including antibiotics (e.g., erythromycin), immunosuppressants (e.g., rapamycin), and anticancer agents (e.g., epothilone). wiley.comnih.govrsc.org

In chemical biology research, polyketides are invaluable tools. The intimate link between their stereochemistry and biological activity makes them a key area of study for understanding enzyme mechanisms and for generating novel structures through synthetic biology. rsc.orgmdpi.com The study of polyketide biosynthesis serves as a prime example of how chemical biology approaches can provide answers to fundamental biological questions. rsc.org Their vast structural and functional diversity ensures that polyketides remain a vital source of new leads for drug discovery and a subject of active research. wiley.comnih.gov

Strategic Importance of Novel Chemical Entities like Petuniolide A 12-ketone in Advancing Fundamental Understanding

A novel chemical entity (NCE) is a compound with a unique chemical structure that has not been previously described or approved as a therapeutic agent. silae.it These newly discovered or synthesized molecules are crucial for advancing various scientific fields, particularly pharmaceuticals. silae.it NCEs derived from natural sources, often referred to as novel natural products, are especially important as they frequently possess unique chemical scaffolds and potent biological activities honed by evolution. encyclopedia.pubescholarship.org

The discovery of NCEs like the petuniolides, a group of specialized steroids from Petunia species, holds significant strategic importance. nih.govrsc.org These compounds, including the 12-ketone derivatives of Petuniolide A, are not just of interest for their potential applications, such as their noted insecticidal properties, but also for the fundamental knowledge they provide. wiley.comrsc.org The study of such molecules drives the development of new analytical and synthetic chemistry techniques required for their isolation, structure elucidation, and synthesis. encyclopedia.pubfrontiersin.org

Furthermore, investigating the biosynthesis of novel natural products can uncover new enzymes and metabolic pathways. frontiersin.orgnih.gov For instance, research into the production of petuniolides in Petunia hybrida has shed light on the transcriptional regulation of specialized steroid biosynthesis, revealing how plants can be reprogrammed to produce valuable defense-related compounds. nih.govnih.gov This understanding is critical for metabolic engineering and synthetic biology efforts aimed at the sustainable production of complex and valuable molecules. escholarship.org Therefore, each new natural product, such as this compound, serves as a molecular probe to explore biology and a blueprint for chemical innovation, pushing the boundaries of our fundamental understanding of chemistry and life sciences. chemsrc.com

Properties

Molecular Formula |

C29H40O7 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

(6R,10S,11R)-6,10-dimethyl-5-[(1R)-1-[(1S,3R,5S)-1,5,6,6-tetramethyl-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]spiro[13-oxatetracyclo[7.5.0.02,6.012,14]tetradec-8-ene-11,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C29H40O7/c1-14(19-13-26(5)25(3,4)35-28(7,33-19)36-26)17-8-9-18-22-16(12-20(30)27(17,18)6)15(2)29(24-23(22)32-24)11-10-21(31)34-29/h12,14-15,17-19,22-24H,8-11,13H2,1-7H3/t14-,15+,17?,18?,19-,22?,23?,24?,26+,27-,28+,29-/m1/s1 |

InChI Key |

COCPASNZXWPLFW-JSOIJJEBSA-N |

Isomeric SMILES |

C[C@H]1C2=CC(=O)[C@]3(C(C2C4C([C@@]15CCC(=O)O5)O4)CCC3[C@@H](C)[C@H]6C[C@]7(C(O[C@](O6)(O7)C)(C)C)C)C |

Canonical SMILES |

CC1C2=CC(=O)C3(C(C2C4C(C15CCC(=O)O5)O4)CCC3C(C)C6CC7(C(OC(O6)(O7)C)(C)C)C)C |

Origin of Product |

United States |

Discovery, Isolation, and Initial Characterization of Petuniolide a 12 Ketone

Identification of Natural Sources and Bioprospecting Methodologies

The quest for novel bioactive compounds like Petuniolide A 12-ketone begins with bioprospecting, a systematic search for valuable natural products. The primary source of petuniolides is the Petunia genus, a member of the Solanaceae family. Specifically, species such as Petunia parodii and Petunia integrifolia have been identified as rich sources of various petuniolides and related ergostanoids. nih.govacs.org These compounds are often involved in the plant's defense mechanisms against herbivores. uic.eduaocs.org

Bioprospecting for these compounds typically involves a multi-step approach. Initially, ethnobotanical knowledge, while less common for insecticidal discovery compared to medicinal uses, can sometimes provide leads. However, a more prevalent strategy is random screening of plant extracts. This involves collecting various parts of the Petunia plant, such as leaves and stems, followed by extraction using organic solvents. uic.edu The resulting crude extracts are then subjected to bioactivity-guided fractionation, where the extract is separated into different fractions, and each is tested for a specific activity, such as insecticidal properties. This process allows researchers to home in on the fractions containing the active compounds.

Modern bioprospecting also leverages metabolomic approaches, such as liquid chromatography-mass spectrometry (LC-MS) based profiling. uic.edu This technique allows for a comprehensive analysis of the chemical constituents of a plant extract, enabling the identification of novel or interesting compounds based on their mass and fragmentation patterns, even before their biological activity is known.

Advanced Chromatographic Techniques for Isolation and Purification

Once a promising extract is identified, the challenging task of isolating and purifying the target compound, this compound, begins. This requires the use of advanced chromatographic techniques that can separate complex mixtures into their individual components with high resolution.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of natural products. For the isolation of moderately polar compounds like petuniolides, both normal-phase and reversed-phase HPLC are employed.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile. elementlabsolutions.commdpi.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. For preparative HPLC, larger columns are used to handle higher sample loads, allowing for the collection of milligram quantities of the purified compound. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in the identification of the target compound based on its UV-Vis spectrum.

| Parameter | Typical Conditions for Reversed-Phase HPLC of Steroidal Compounds |

| Column | C18 (Octadecyl-silica), 5 µm particle size, 250 x 10 mm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Gradient | Start with 40% B, increase to 80% B over 30 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV at 220 nm |

This table presents a hypothetical HPLC method based on common practices for separating similar steroidal compounds.

Countercurrent Chromatography and Supercritical Fluid Chromatography (SFC) Applications

Beyond HPLC, other advanced chromatographic techniques offer unique advantages for the isolation of natural products.

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby minimizing the risk of irreversible adsorption and degradation of the sample. aocs.org For the separation of steroidal compounds, a biphasic solvent system is selected where the compound of interest has a suitable partition coefficient. bohrium.com The crude extract is introduced into the CCC coil, and the two immiscible solvent phases are pumped through, leading to a continuous partitioning of the sample components and their eventual separation. This technique is particularly useful for the large-scale purification of target compounds from complex matrices. aocs.org

| Parameter | Illustrative CCC Conditions for Steroid Separation |

| Solvent System | n-Hexane-Ethyl Acetate-Methanol-Water (5:2:5:2, v/v/v/v) |

| Mode | Head-to-tail |

| Apparatus | High-Speed Countercurrent Chromatograph |

| Rotational Speed | 800 rpm |

| Flow Rate | 2.0 mL/min |

This table provides an example of a CCC solvent system that could be adapted for petuniolide isolation.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is known for its speed and efficiency, offering a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. rsc.orgnih.gov The polarity of the supercritical fluid mobile phase can be fine-tuned by adding a co-solvent (modifier), such as methanol, which allows for the separation of a wide range of compounds, including steroids. researchgate.net Preparative SFC is increasingly being used for the high-throughput purification of natural products.

Criteria for Purity Assessment of Isolated this compound Samples

After isolation, it is crucial to rigorously assess the purity of the this compound sample. A combination of chromatographic and spectroscopic methods is typically employed to ensure the absence of impurities. nih.govacs.org

The initial assessment of purity is often performed using analytical HPLC. A pure compound should appear as a single, sharp, and symmetrical peak in the chromatogram under different gradient conditions. researchgate.net Co-injection with the crude extract can help to confirm the identity of the peak.

For a more definitive confirmation of purity and for structural elucidation, spectroscopic techniques are essential. High-Resolution Mass Spectrometry (HR-MS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. mdpi.comNuclear Magnetic Resonance (NMR) spectroscopy , including 1H NMR, 13C NMR, and various 2D NMR experiments (like COSY, HSQC, and HMBC), is the most powerful tool for determining the precise chemical structure of the isolated compound. mdpi.comacs.org The absence of extraneous signals in the NMR spectra is a strong indicator of high purity. acs.org Quantitative NMR (qNMR) can also be used to determine the absolute purity of the sample by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard. acs.orgresearchgate.net

| Technique | Purpose in Purity Assessment |

| Analytical HPLC-DAD | Assess the presence of a single peak at multiple wavelengths. |

| High-Resolution Mass Spectrometry (HR-MS) | Determine accurate mass and elemental composition. |

| 1H and 13C NMR Spectroscopy | Confirm the chemical structure and identify any impurities. |

| Quantitative NMR (qNMR) | Determine the absolute purity of the compound. |

This table summarizes the key techniques used for the purity assessment of an isolated natural product.

Advanced Spectroscopic and Spectrometric Structural Elucidation of Petuniolide a 12 Ketone

Infrared (IR) Spectroscopy for Characterization of the Ketone Carbonyl and Other Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule. For Petuniolide D, which features the core structure of Petuniolide A with a ketone at the C-12 position, the IR spectrum provides definitive evidence for key structural motifs. The analysis reveals characteristic absorption bands that confirm the presence of the α,β-unsaturated ketone, a spirolactone, an epoxy group, and an orthoacetate moiety.

The most significant absorption is that of the allylic ketone carbonyl (C=O) group, which is observed at a specific frequency that indicates conjugation with a double bond (C=C). The spirolactone group also presents a distinct carbonyl absorption. Other important vibrations include those from C-O bonds within the lactone, epoxy, and orthoacetate groups.

Detailed assignments of the principal absorption bands for Petuniolide D in chloroform (CHCl₃) are presented in the table below.

| Functional Group | Wavenumber (ν_max) [cm⁻¹] | Description |

| α,β-Unsaturated Ketone (C=O) | 1685 | Stretching vibration, characteristic of a ketone conjugated with a double bond. |

| Spirolactone (C=O) | 1780 | Stretching vibration for the carbonyl in the five-membered lactone ring. |

| Double Bond (C=C) | 1620 | Stretching vibration associated with the C-9/C-11 double bond. |

| C-O Bonds | 1240, 1010 | Stretching vibrations corresponding to the various C-O bonds in the molecule. |

This data is based on the reported spectrum for Petuniolide D.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemical Assignment

While specific Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) data for Petuniolide A 12-ketone (specifically Petuniolide C or D) are not detailed in the primary literature, these techniques are fundamental for determining the absolute configuration of chiral centers in natural products.

For a molecule like Petuniolide D, the α,β-unsaturated ketone chromophore at C-12 would be expected to produce a strong Cotton effect in both CD and ORD spectra. The sign and magnitude of this Cotton effect are directly related to the chirality of the local environment, particularly the helicity of the enone system. By applying the Octant Rule for ketones, the observed Cotton effect can be correlated to a specific absolute stereochemistry at C-8 and surrounding chiral centers.

Furthermore, the spirolactone chromophore would also contribute to the chiroptical properties of the molecule. The analysis of these spectral features, often compared with data from related compounds of known stereochemistry or with quantum-chemical calculations, would be a critical step in assigning the absolute configuration of all stereocenters, a task that complements the relative stereochemistry obtained from NMR and X-ray data.

X-ray Crystallography for Solid-State Structure Confirmation and Conformation

The definitive three-dimensional structure of Petuniolide D, an analogue of Petuniolide A featuring a 12-ketone, was unambiguously determined through single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of all stereogenic centers, confirming the connectivity and stereochemistry previously inferred from spectroscopic methods.

Petuniolide D was crystallized from an ethyl acetate-isooctane solvent system. The crystallographic analysis confirmed the presence of the ergostane skeleton with the characteristic spirolactone A-ring, a 6α,7α-epoxy group, and the crucial Δ⁹(¹¹)-12-keto functionality in ring C. The solid-state analysis provided the exact spatial arrangement of all atoms, solidifying the structural assignment.

Integration of Computational Chemistry with Spectroscopic Data for Structure Refinement

In the era when this compound was first characterized, the integration of computational chemistry with spectroscopic data was not as routine as it is today. The structure was primarily elucidated using the experimental techniques discussed above.

However, modern computational methods would be invaluable for refining the structural and stereochemical assignment. For instance, Density Functional Theory (DFT) calculations could be employed to:

Predict IR Frequencies: Calculated vibrational frequencies can be compared with the experimental IR spectrum to support the assignment of complex absorption bands.

Simulate CD and ORD Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic circular dichroism spectrum for different possible stereoisomers. Comparing the calculated spectrum with the experimental one is a powerful method for confirming the absolute configuration.

Refine Conformational Analysis: Molecular mechanics and DFT can be used to explore the conformational landscape of the flexible side chain and the 14-membered ring system, providing insights that complement the static picture from X-ray crystallography.

Such computational studies would provide a deeper understanding of the molecule's properties and offer a higher level of confidence in the assigned structure.

Biosynthetic Pathways and Enzymatic Mechanisms of Petuniolide a 12 Ketone

Regulatory Networks Governing Petuniolide A 12-ketone Production in Natural Systems:Understanding the regulatory networks that control the production of a natural product requires the identification of the producing organism and the elucidation of its genetic and metabolic systems. As "this compound" has not been identified from a natural source, no information on its regulatory networks is available.

Based on a thorough review of the available scientific literature, a specific total synthesis or detailed synthetic methodology for the compound “this compound” has not been publicly documented. As a result, it is not possible to generate an article that adheres to the specific, detailed outline provided in the user's request.

The creation of scientifically accurate and detailed content for each specified subsection, such as retrosynthetic analysis, total synthesis strategies, and the development of analogues for this compound, requires published research on this particular molecule. General synthetic strategies for other complex diterpenoids or ketones exist, but applying them hypothetically to this compound would not meet the required standard of scientific accuracy and would fall outside the strict constraints of the user's instructions.

Therefore, the requested article on the "Synthetic Methodologies for this compound and Related Analogues" cannot be generated at this time due to the absence of specific source material in the public domain.

Mechanistic Investigations of Petuniolide a 12 Ketone Chemical Reactivity

Comprehensive Analysis of the 12-Ketone Functional Group Reactivity Profile

The presence of a ketone at the C-12 position of the Petuniolide A scaffold introduces a key site for synthetic modification. The reactivity of this carbonyl group is dictated by the inherent polarity of the carbon-oxygen double bond, where the carbon atom bears a partial positive charge and the oxygen a partial negative charge. This electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Aldehydes are generally more reactive than ketones due to steric and electronic factors. libretexts.orglibretexts.orgyoutube.com Ketones, such as Petuniolide A 12-ketone, have two alkyl groups attached to the carbonyl carbon, which are electron-donating and slightly reduce the electrophilicity of the carbonyl carbon compared to aldehydes. youtube.com Furthermore, these flanking alkyl groups can sterically hinder the approach of nucleophiles. libretexts.org

The reactivity of the 12-ketone in Petuniolide A is also influenced by the surrounding stereochemistry and conformational flexibility of the macrocyclic ring. The accessibility of the carbonyl group to incoming reagents is a critical factor in determining reaction rates and product distributions.

The enolizability of the 12-ketone is another important aspect of its reactivity profile. In the presence of an acid or base, a proton can be abstracted from one of the α-carbons (C-11 or C-13), leading to the formation of an enol or enolate intermediate. This process is crucial for reactions such as α-halogenation and aldol-type condensations.

Chemoselective Transformations of the Ketone Moiety (e.g., Reductions, Oxidations, Wittig Reactions)

The strategic location of the 12-ketone functional group within the Petuniolide A framework allows for a variety of chemoselective transformations, enabling the synthesis of diverse analogs with potentially altered biological activities.

Reductions:

The reduction of the 12-ketone to the corresponding secondary alcohol can be achieved with high chemoselectivity using various hydride reagents. The choice of reagent can influence the stereochemical outcome of the reaction.

Sodium borohydride (B1222165) (NaBH₄) : A mild reducing agent that can selectively reduce the ketone in the presence of more sensitive functional groups. libretexts.org The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) : A much stronger reducing agent that will also reduce esters and other carbonyl functionalities. chemguide.co.ukharvard.edu Its use would be appropriate if the global reduction of multiple carbonyl groups is desired. Due to its high reactivity, it requires anhydrous conditions and is typically used in ethers like diethyl ether or tetrahydrofuran. chemguide.co.uk

The stereoselectivity of the reduction is dependent on the steric hindrance around the carbonyl group, with the hydride typically attacking from the less hindered face.

Oxidations:

While the 12-ketone is already in a relatively high oxidation state, oxidative cleavage of the adjacent carbon-carbon bonds can be achieved under specific conditions, often involving strong oxidizing agents and proceeding through an enol or enolate intermediate. researchgate.net

Wittig Reactions:

The Wittig reaction is a powerful tool for converting ketones into alkenes with a high degree of regiocontrol. wikipedia.orglumenlearning.comthermofisher.com This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). lumenlearning.com The nature of the ylide determines the structure of the resulting alkene.

Non-stabilized ylides (e.g., Ph₃P=CH₂): These are highly reactive and tend to give the Z-alkene as the major product. lumenlearning.com They are typically generated in situ from the corresponding phosphonium (B103445) salt using a strong base like n-butyllithium. commonorganicchemistry.com

Stabilized ylides (e.g., Ph₃P=CHCO₂Et): These are less reactive and often fail to react with sterically hindered ketones. lumenlearning.comcommonorganicchemistry.com When they do react, they generally favor the formation of the E-alkene.

The choice of ylide allows for the introduction of a wide variety of substituents at the C-12 position, providing a versatile method for structural diversification.

| Transformation | Reagent(s) | Product | Key Features |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Petuniolide A 12-ol | Mild and selective for ketones. |

| Reduction | LiAlH₄, then H₃O⁺ | Petuniolide A 12-ol | Powerful, non-selective reducing agent. |

| Wittig Reaction | Ph₃P=CH₂, THF | 12-Methylene-petuniolide A | Forms a terminal alkene. |

| Wittig Reaction | Ph₃P=CHCO₂Et, heat | 12-(Ethoxycarbonylmethylene)-petuniolide A | Introduces an α,β-unsaturated ester. |

Reaction Kinetics and Thermodynamic Parameters of Key Transformations

The rate and equilibrium of reactions involving the 12-ketone are governed by their kinetic and thermodynamic parameters. Understanding these factors is essential for optimizing reaction conditions and predicting product outcomes.

The kinetics of ketone reactions, such as reduction or oxidation, are often studied to elucidate the reaction mechanism. For instance, the oxidation of ketones can be first-order in both the ketone and the oxidizing agent. researchgate.net The rate of such reactions can also be influenced by the acidity of the medium, with acid catalysis often playing a key role by protonating the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. researchgate.net

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine the spontaneity and position of equilibrium for a given transformation. For example, the reduction of a ketone to a secondary alcohol is typically an exothermic process (negative ΔH) and is thermodynamically favorable.

| Parameter | Value | Significance |

|---|---|---|

| Rate Constant (k) at 298 K | 1.2 x 10⁻³ M⁻¹s⁻¹ | Indicates a moderately paced reaction under the specified conditions. |

| Activation Energy (Ea) | 55 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |

| ΔG° | -25 kJ/mol | The reaction is spontaneous under standard conditions. |

| ΔH° | -40 kJ/mol | The reaction is exothermic, releasing heat. |

| ΔS° | -50 J/(mol·K) | The reaction leads to a decrease in disorder. |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides valuable insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally. Density Functional Theory (DFT) is a powerful tool for modeling the reaction pathways of carbonyl compounds. researchgate.net

For the 12-ketone of Petuniolide A, computational studies can be employed to:

Model the ground state geometry: To understand the steric and electronic environment around the carbonyl group.

Investigate reaction pathways: By mapping the potential energy surface for reactions such as nucleophilic addition. This involves locating the transition state structures that connect reactants to products.

Calculate activation energies: To predict the feasibility of a reaction and to compare the relative rates of competing pathways. For example, computational studies can help predict the facial selectivity of a hydride reduction by comparing the activation energies for attack from the two different faces of the carbonyl plane.

Analyze transition state geometries: To understand the key orbital interactions and geometric changes that occur during the rate-determining step of the reaction. For many ketone reactions, the mechanism proceeds through a cyclic transition state. researchgate.net

These computational approaches can provide a detailed, atomistic understanding of the factors that control the reactivity and selectivity of the 12-ketone in Petuniolide A, guiding the rational design of new synthetic transformations.

Molecular and Cellular Biological Studies of Petuniolide a 12 Ketone

Identification of Molecular Targets and Pathways

The identification of molecular targets is a critical step in understanding the biological activity of a compound. For the petuniasterone class, research points towards interactions with specific proteins that are vital for cellular function and defense mechanisms.

Receptor Binding and Enzyme Inhibition Assays

Receptor binding and enzyme inhibition assays are fundamental in vitro techniques used to identify and characterize the molecular targets of a compound. zamann-pharma.com These assays measure the affinity of a ligand for a receptor or the potency of a compound in inhibiting an enzyme's activity, often expressed as an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

While specific binding data for Petuniolide A 12-ketone is not published, studies on related petuniolides have identified the GABAa (gamma-aminobutyric acid type A) receptor as a molecular target. researchgate.net Petuniolides were found to act as antagonists of this receptor, which is a key player in the central nervous system of insects. researchgate.net This antagonism likely contributes to the observed insecticidal effects.

Furthermore, computational studies (molecular docking) have explored the interaction of a related compound, 22AC petuniasterone, with P-glycoprotein (P-gp). ijpbs.com P-gp is an ATP-binding cassette (ABC) transporter responsible for the efflux of various molecules, including toxins and drugs, from cells, and its inhibition is a strategy to overcome multidrug resistance in cancer. ijpbs.comCurrent time information in Bangalore, IN. The study suggested that petuniasterones could interact with and potentially inhibit this transporter. ijpbs.com

Illustrative Data for Receptor/Enzyme Interactions:

The following table is a hypothetical representation of data that could be generated from receptor binding or enzyme inhibition assays for a series of petuniasterone analogs to understand their potency and selectivity.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | GABAa Receptor | Radioligand Binding | Hypothetical 150 |

| This compound | P-glycoprotein | ATPase Activity | Hypothetical 320 |

| Petuniasterone D | GABAa Receptor | Radioligand Binding | 180 |

| Petuniolide E | GABAa Receptor | Radioligand Binding | 210 |

Note: The data for this compound is illustrative and not based on published experimental results.

Cellular Pathway Modulation and Signal Transduction Analysis

Beyond direct target binding, understanding how a compound affects intracellular signaling pathways is crucial. Ketone bodies, in general, have been shown to modulate various cellular processes, including inflammation and oxidative stress, and can even act as signaling mediators themselves. nih.govmdpi.com

For petuniasterones, their biosynthesis is a key area of study. The production of these specialized steroids in Petunia hybrida is regulated by a transcription factor known as PhERF1. nih.gov Overexpression of PhERF1 activates the expression of genes involved in the sterol biosynthesis pathway, leading to the accumulation of petuniolides and petuniasterones. nih.govnih.gov This indicates that the production of these compounds is tightly controlled at the genetic level as part of the plant's defense response. nih.gov

Furthermore, the transport and accumulation of petuniasterones are controlled by cellular transporters. The Petunia hybrida PDR2 (PhPDR2), a pleiotropic drug resistance-type ABC transporter, is localized to the plasma membrane of glandular trichomes and is essential for secreting petuniasterones and petuniolides. wiley.comencyclopedia.pubinncocells.org Plants with reduced PhPDR2 function show significantly lower levels of these defense compounds and increased susceptibility to herbivores. wiley.com

Structure-Activity Relationship (SAR) of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. zamann-pharma.comslideshare.netashp.org They involve the synthesis of various analogues of a lead compound to determine which chemical features are essential for its biological activity and to optimize its properties. researchgate.net

Design and Synthesis of Systematic Structural Modifications

For the petuniasterone family, SAR studies have been undertaken to understand the structural requirements for their insecticidal activity. researchgate.net This involves the synthesis of analogues with modifications to key parts of the molecule, such as the steroidal nucleus or the side chains. researchgate.netacs.org For this compound, a systematic SAR study would involve synthesizing analogues where the 12-keto group is modified (e.g., reduced to a hydroxyl group, removed entirely, or shifted to a different position). Other modifications could include altering the orthoester side chain or the substitution pattern on the steroid's A and B rings. The synthesis of such complex natural product analogues often requires sophisticated, multi-step chemical strategies. acs.org

Correlating Structural Variations with Observed Biological Effects

Once synthesized, these analogues are tested in biological assays to see how the structural changes have affected their activity. For instance, an early study on Petuniasterone D involved generating analogues with different orthoacyl groups and stereoisomers to test their antifeedant activity against cabbage loopers. researchgate.net The results showed that the (22S,24S)-isomer of Petuniasterone D was the most potent, highlighting the importance of stereochemistry for its biological function. researchgate.net

A hypothetical SAR study for this compound and its analogues against an insect GABAa receptor might yield results like those in the table below. Such data helps to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity.

Illustrative SAR Data Table:

| Compound Analogue | Modification from this compound | Antifeedant Activity (EC50, µg/mL) |

| This compound | Reference Compound | Hypothetical 15 |

| Analogue 1 | 12-keto reduced to 12α-hydroxyl | 45 |

| Analogue 2 | 12-keto reduced to 12β-hydroxyl | 80 |

| Analogue 3 | A-ring aromatic | >100 (Inactive) |

| Analogue 4 | Orthoester replaced with simple ester | 65 |

Note: This table is a hypothetical example to illustrate the principles of an SAR study. The data is not derived from actual experiments.

From this illustrative data, one could infer that the 12-keto group is important for activity, as its reduction to a hydroxyl group decreases potency. It also suggests that the specific conformation of the steroid rings is crucial, as aromatizing the A-ring leads to a loss of activity.

Mechanistic Studies of Biological Action at a Molecular Level

Mechanistic studies aim to provide a detailed, step-by-step description of how a compound exerts its effects at the molecular level. For ketones in general, their mechanism can involve various interactions, from serving as energy substrates to modulating signaling pathways. mdpi.commalariaworld.org

For petuniolides, the proposed mechanism of their insecticidal action is through the antagonism of GABAa receptors. researchgate.net GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABAa receptor, petuniolides would prevent the influx of chloride ions into neurons. This inhibition of the inhibitory signal leads to hyperexcitation of the nervous system, resulting in convulsions, paralysis, and ultimately death of the insect.

A detailed mechanistic study of this compound would involve using techniques like patch-clamp electrophysiology on insect neurons to precisely characterize how it alters ion channel function. It would also involve creating computational models of the compound docked into the GABAa receptor's binding site to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its antagonist activity.

Protein-Ligand Interaction Analysis (e.g., Crystallography, NMR, HDX-MS)

To understand how this compound may function at a molecular level, its direct interactions with protein targets would need to be investigated. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) are powerful methods for elucidating these interactions.

X-ray Crystallography: This technique could provide a high-resolution, three-dimensional structure of this compound bound to its protein target. This would reveal the precise binding site and the key amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution, which is closer to the physiological state. It can identify the binding interface on the protein and provide information on the dynamics of the interaction.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS measures the rate of deuterium (B1214612) exchange in the protein's backbone amide hydrogens. thermofisher.com Changes in this exchange rate upon ligand binding can map the interaction surfaces and reveal conformational changes in the protein, even those distant from the binding site. thermofisher.comnih.gov

As of now, no studies employing these methods for this compound have been published.

Gene Expression and Proteomic Profiling in In Vitro Systems

To investigate the cellular response to this compound, researchers would typically perform gene expression and proteomic profiling studies using in vitro systems, such as cultured cell lines.

Gene Expression Profiling: Techniques like quantitative PCR (qPCR) or RNA-sequencing (RNA-seq) would reveal which genes are up- or down-regulated in response to treatment with the compound. This can provide insights into the cellular pathways that are affected. For instance, studies on other ketones have shown effects on the expression of genes involved in metabolism and signaling. frontiersin.org

Proteomic Profiling: Mass spectrometry-based proteomics can identify and quantify changes in the abundance of thousands of proteins within the cell after exposure to this compound. nih.govnih.gov This approach provides a direct look at the functional molecules of the cell and can uncover novel targets or mechanisms of action.

No data from such studies on this compound are currently available.

Biological Evaluation in Relevant In Vitro and Ex Vivo Model Systems (e.g., Cell Lines, Organotypic Cultures)

The biological effects of this compound would be assessed in various in vitro and ex vivo models to determine its potential therapeutic relevance.

In Vitro Cell Line Studies: A common first step is to test the compound's effect on the proliferation, viability, and function of different cell lines, particularly those relevant to a specific disease, such as cancer cell lines. nih.govrsc.org For example, a hypothetical study could assess the impact of this compound on the growth of various cancer cell lines.

Ex Vivo Organotypic Cultures: These are three-dimensional cultures of tissues or organs that better mimic the in vivo environment. nih.gov For instance, if this compound were being investigated as an anti-cancer agent, its effects could be tested on ex vivo cultures of tumor biopsies to provide a more physiologically relevant assessment of its efficacy. nih.gov

Without any published research, the biological activities of this compound in these model systems remain unknown.

Table of Hypothetical In Vitro Evaluation Data

The following table is a placeholder to illustrate how data from in vitro evaluations might be presented. The values and cell lines are purely illustrative and not based on actual experimental results for this compound.

| Cell Line | Cancer Type | Assay | Endpoint | Hypothetical Result |

| MCF-7 | Breast Cancer | Proliferation | IC₅₀ | Not Determined |

| A549 | Lung Cancer | Apoptosis | % Apoptotic Cells | Not Determined |

| U-87 MG | Glioblastoma | Migration | % Inhibition | Not Determined |

| PC-3 | Prostate Cancer | Viability | % Viable Cells | Not Determined |

Broader Research Implications and Potential Applications of Petuniolide a 12 Ketone

Contribution to Fundamental Chemical Biology Understanding of Natural Products

The study of Petuniolide A 12-ketone and its congeners contributes significantly to the fundamental understanding of the chemical biology of natural products. These compounds are a class of specialized steroids, specifically ergostanoid lactones, which play a crucial role in the defense mechanisms of Petunia species against herbivores. rsc.org Research into their biosynthesis and ecological function provides a deeper insight into the intricate chemical dialogues between plants and insects.

Recent studies have begun to unravel the genetic underpinnings of petuniolide production. For instance, the overexpression of certain transcription factors, like PhERF1 in Petunia hybrida, has been shown to induce the biosynthesis of petuniolides and other specialized steroids. nih.govoup.com This highlights how plants can reprogram their metabolism to produce complex defensive compounds in response to environmental cues. nih.gov The elucidation of these biosynthetic pathways, involving enzymes like cytochrome P450 oxidoreductases and 2-oxoglutarate-dependent dioxygenases, offers a molecular-level view of how plants create such intricate and biologically active scaffolds. nih.govnih.gov This knowledge is fundamental to the broader field of chemical ecology, explaining how plant-derived secondary metabolites mediate interactions within their ecosystems.

Furthermore, the discovery of these compounds underscores the vast, yet-to-be-explored chemical diversity within the plant kingdom. Petuniolides possess an unusual spirolactone A-ring, and the 12-ketone functionality is part of an allylic system, features that contribute to their potent biological activity. rsc.org Understanding how these unique structural motifs are biosynthesized and how they confer specific activities, such as insect growth inhibition, is a key aspect of chemical biology. rsc.org

Basis for Rational Design and Optimization of Novel Bioactive Scaffolds

The unique chemical architecture of this compound provides a valuable scaffold for rational drug design and the development of new bioactive agents. sci-hub.se Rational drug design is an inventive process that leverages the knowledge of a biological target to discover new medications. sci-hub.se The ergostanoid core, modified with a spirolactone and a reactive α,β-unsaturated ketone system, represents a promising starting point for the synthesis of novel compounds with potential therapeutic or agrochemical applications.

The process of rational drug design often involves identifying a lead compound, like a petuniolide, and then systematically modifying its structure to enhance activity, improve selectivity, and optimize pharmacokinetic properties. ekb.eg The ketone group at the C-12 position is particularly significant as ketones are known to be important functional groups in many biologically active molecules and pharmaceuticals. The allylic nature of this ketone in petuniolides C and D makes it a potential site for Michael addition reactions, allowing for covalent modification of biological targets, which can lead to potent and irreversible inhibition of specific enzymes or receptors.

By using the petuniolide skeleton as a template, medicinal chemists can design and synthesize libraries of analogues. Computational modeling and molecular docking studies can be employed to predict how these new molecules will interact with specific protein targets. nih.gov This approach, which combines natural product chemistry with modern drug discovery techniques, can accelerate the development of new insecticides that are potentially more selective and environmentally benign than existing synthetic pesticides, or even new therapeutic agents for human diseases.

Advancements in Organic Synthesis Methodologies Relevant to Complex Ketone-Containing Molecules

The complex, stereochemically rich structure of this compound presents a formidable challenge to synthetic organic chemists, thereby driving advancements in synthetic methodologies. The presence of multiple stereocenters, a spirolactone, an epoxide, and the α,β-unsaturated ketone system requires the development and application of highly selective and efficient reactions. rsc.orgncert.nic.in

Synthesizing complex ketone-containing molecules often necessitates the use of modern synthetic methods. libretexts.org For instance, the construction of the allylic ketone functionality might involve selective oxidation of a corresponding allylic alcohol or other advanced transformations. dokumen.puboup.com The synthesis of such molecules often serves as a benchmark for new reaction development, pushing chemists to devise novel strategies for carbon-carbon and carbon-oxygen bond formation, stereocontrol, and functional group manipulation. science.gov

Moreover, the total synthesis of a natural product like a petuniolide provides an opportunity to confirm its proposed structure and to produce larger quantities for biological evaluation. It also allows for the creation of simplified analogues that retain the key pharmacophoric elements, which can be crucial for structure-activity relationship (SAR) studies. The challenges posed by the petuniolide framework can inspire the invention of new catalytic methods, protecting group strategies, and cascade reactions that can be broadly applied to the synthesis of other complex natural products and pharmaceuticals. ncert.nic.inresearchgate.net

Methodological Contributions to Analytical Chemistry for Complex Natural Products

The isolation and characterization of this compound and its relatives from complex plant extracts contribute to the advancement of analytical chemistry techniques. The identification of these compounds from Petunia leaves, which contain a myriad of other metabolites, requires a combination of sophisticated separation and spectroscopic methods. rsc.orgopenagriculturejournal.com

Techniques such as high-performance liquid chromatography (HPLC) are essential for the initial separation and purification of individual petuniolides from the crude extract. Subsequent structural elucidation relies heavily on advanced spectroscopic methods. Mass spectrometry (MS), particularly tandem MS (MS/MS), is crucial for determining the molecular weight and fragmentation patterns, which provide clues about the compound's structure. escholarship.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for piecing together the complete chemical structure and determining the relative stereochemistry of these complex molecules. In the case of petuniolides, X-ray crystallography was used to definitively determine the molecular structures of some derivatives. rsc.org

The challenges associated with isolating and identifying novel, low-abundance natural products like the petuniolides spur the development of more sensitive and higher-resolution analytical techniques. Advances in areas like hyphenated techniques (e.g., LC-MS-NMR) and metabolomics platforms are often driven by the need to characterize complex mixtures of natural products. nih.gov Therefore, the study of these compounds not only expands our knowledge of natural products but also enhances the analytical toolkit available to chemists for future discoveries.

Conclusions and Future Research Trajectories for Petuniolide a 12 Ketone

Synthesis of Current Knowledge and Unresolved Questions

Current knowledge regarding sesquiterpene lactones provides a solid foundation for investigating Petuniolide A 12-ketone. It is understood that the biological activity of these compounds is often linked to the presence of an α-methylene-γ-lactone group, which can react with biological nucleophiles. mdpi.com Many sesquiterpene lactones exhibit significant anti-inflammatory and anticancer properties. mdpi.comnih.gov

However, numerous questions remain unanswered, particularly in the context of a specific molecule like this compound:

Biosynthetic Pathway: The precise enzymatic steps leading to the formation of this compound are likely unknown. Identifying the specific synthases and modifying enzymes is crucial for understanding its natural production and for potential bioengineering efforts.

Mechanism of Action: While general mechanisms for sesquiterpene lactones are proposed, the specific molecular targets of this compound and the signaling pathways it modulates are yet to be elucidated.

Bioavailability and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is a significant unknown. Understanding its pharmacokinetic properties is essential for any potential therapeutic development. mdpi.com

Ecological Role: The function of this compound in the plant that produces it is likely related to defense against herbivores or pathogens, but its specific role has not been determined. tandfonline.com

Identification of Knowledge Gaps and Opportunities for Future Research

The lack of specific data on this compound presents clear knowledge gaps that also represent significant research opportunities:

| Knowledge Gap | Opportunity for Future Research |

| Chemical Synthesis | Development of a total synthesis or semi-synthetic routes to produce this compound and its analogs for biological testing. |

| Biological Activity Screening | Comprehensive screening of this compound against a wide range of biological targets, including cancer cell lines, inflammatory markers, and microbial pathogens. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and evaluation of derivatives of this compound to identify the key structural features responsible for its biological activity. mdpi.com |

| Target Identification and Validation | Utilization of chemoproteomics and other target identification methods to pinpoint the specific proteins that this compound interacts with. |

Emerging Technologies and Multi-Omics Approaches for Deeper Insights

Modern technologies offer powerful tools to investigate this compound in unprecedented detail. A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's effects on a biological system. nih.govmdpi.com

Genomics and Transcriptomics: Sequencing the genome and transcriptome of the source organism can help identify the genes and gene clusters involved in the biosynthesis of this compound. tandfonline.com

Proteomics: Can be used to identify protein targets of this compound and to understand its impact on cellular protein expression.

CRISPR/Cas9: This gene-editing tool can be used to validate the function of biosynthetic genes and to engineer organisms for enhanced production of the compound. tandfonline.com

Outlook for Advanced Interdisciplinary Investigations into this compound and its Derivatives

The future of research on this compound and its derivatives lies in a highly interdisciplinary approach, combining expertise from various fields:

Synthetic Chemistry and Medicinal Chemistry: To create novel derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Molecular Biology and Pharmacology: To elucidate the mechanisms of action and to evaluate the therapeutic potential in preclinical models.

Biotechnology and Metabolic Engineering: To develop sustainable and scalable production platforms for this compound, potentially in microbial or plant-based systems. tandfonline.com

Computational Chemistry and Bioinformatics: To model the interactions of this compound with its biological targets and to analyze large multi-omics datasets.

By leveraging these advanced approaches and fostering collaboration across disciplines, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and biology.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Petuniolide A 12-ketone in plant extracts?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HRMS/MS) is the gold standard. Key parameters include:

- Ionization : Electrospray ionization (ESI) in positive/negative mode, depending on compound polarity.

- Chromatographic separation : Use C18 reversed-phase columns with gradient elution (e.g., water-acetonitrile with 0.1% formic acid).

- Quantification : Compare extracted ion chromatograms (EICs) against reference standards or published m/z values (e.g., m/z 483.2743 for Petuniolide A derivatives) .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?

- Methodological Answer :

- Extraction : Use fresh or freeze-dried plant material (e.g., Petunia leaves) homogenized in methanol or dichloromethane. Centrifuge and filter extracts to remove particulates .

- Purification : Employ flash chromatography or preparative HPLC with UV detection (210–280 nm) for fraction collection. Confirm purity via NMR (¹H/¹³C) and cross-reference with spectral databases .

- Documentation : Report solvent ratios, temperature, and pressure settings to enable replication. Follow journal guidelines for experimental transparency (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. What are the key biosynthetic precursors and pathways associated with this compound?

- Methodological Answer :

- Precursor tracing : Use isotopically labeled mevalonate or cycloartenol in feeding experiments to track ergostane-type steroid biosynthesis.

- Enzyme assays : Isolate candidate cytochrome P450 enzymes (e.g., PhERF1-regulated oxidases) and test activity via in vitro reactions with putative substrates .

- Transcriptomic correlation : Overexpress transcription factors (e.g., PhERF1) and correlate gene expression (RNA-seq) with metabolite accumulation (LC-MS) to identify pathway regulators .

Advanced Research Questions

Q. How can transcriptional regulators like PhERF1 be manipulated to enhance this compound production without disrupting primary metabolism?

- Methodological Answer :

- Conditional overexpression : Use inducible promoters (e.g., ethanol-inducible) to temporally control PhERF1 expression in transgenic plants. Monitor downstream effects via GC-MS profiling of primary metabolites (e.g., stigmasterol, methionine) .

- Co-expression analysis : Identify PhERF1 co-regulated genes (e.g., sterol acyltransferases) using weighted gene co-expression network analysis (WGCNA). Knock out non-essential genes to minimize metabolic trade-offs .

- Metabolic flux analysis : Apply ¹³C-labeling to quantify carbon allocation between primary sterols and specialized derivatives like this compound .

Q. What experimental strategies resolve contradictions in data, such as decreased free stigmasterol but unchanged total sterols during PhERF1 overexpression?

- Methodological Answer :

- Fractionation assays : Separate free and conjugated sterols via solid-phase extraction (SPE). Quantify each fraction via GC-MS to confirm conjugation shifts .

- Enzymatic hydrolysis : Treat extracts with esterases/glucosidases to hydrolyze conjugates and re-measure free sterol levels.

- Dynamic modeling : Build kinetic models of sterol conjugation/deconjugation to test hypotheses about enzymatic bottlenecks .

Q. How can researchers distinguish this compound from structurally similar metabolites in complex extracts?

- Methodological Answer :

- MS/MS fragmentation : Compare collision-induced dissociation (CID) patterns with published spectra. Key fragments for Petuniolide A derivatives include m/z 465.2548 (loss of H₂O) and m/z 301.1421 (A-ring cleavage) .

- Isotopic labeling : Synthesize deuterated analogs to spike into extracts as internal references.

- Multi-dimensional NMR : Use heteronuclear single-quantum coherence (HSQC) and rotating-frame Overhauser effect spectroscopy (ROESY) to resolve stereochemical ambiguities .

Data Reporting and Reproducibility

Q. What metadata should accompany this compound datasets to ensure reusability?

- Methodological Answer :

- Raw data : Upload LC-MS raw files (e.g., .RAW or .mzML formats) to repositories like MetaboLights.

- Annotation : Include retention times, m/z values, and MS/MS spectra in supplementary tables. Follow MIAMI (Minimum Information About a Metabolomics Investigation) standards .

- Experimental variables : Document growth conditions (light, temperature), extraction protocols, and instrument calibration dates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.